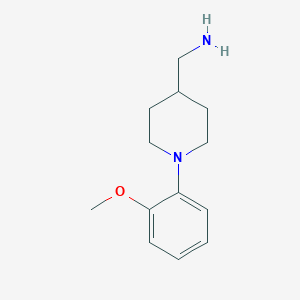
1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene is an organic compound with the molecular formula C9H8BrF3O2S. This compound is characterized by the presence of bromomethyl, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene can be synthesized through several methods. One common approach involves the bromination of 4-methylsulfonyl-3-trifluoromethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used under controlled conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfone derivatives.
Reduction: Products include difluoromethyl and monofluoromethyl derivatives.
Applications De Recherche Scientifique
1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It is employed in the development of bioactive compounds and as a labeling agent in biochemical studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing properties .
Comparaison Avec Des Composés Similaires
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a bromomethyl group.
1-Bromo-4-(trifluoromethyl)sulfonyl benzene: Similar in structure but with a different substitution pattern on the benzene ring.
Uniqueness: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene is unique due to the combination of bromomethyl, methylsulfonyl, and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H8BrF3O2S |
|---|---|
Poids moléculaire |
317.12 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-methylsulfonyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O2S/c1-16(14,15)8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 |
Clé InChI |
HMUQWZRUIANZBT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=C(C=C1)CBr)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(tert-Butyl) 2-methyl 1-oxa-4,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B8620750.png)







![2-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B8620790.png)

![5-Chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8620798.png)
![8-(4-Methoxyphenyl)-2,8-diazaspiro[4.5]decane](/img/structure/B8620810.png)

